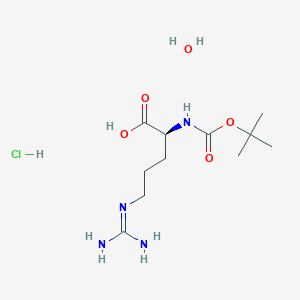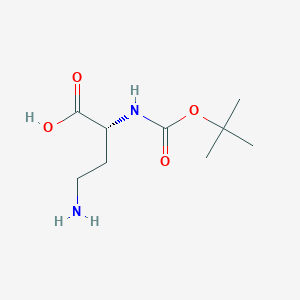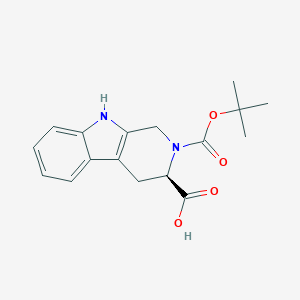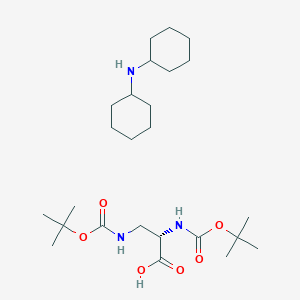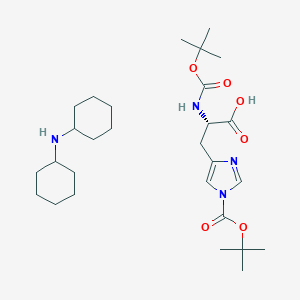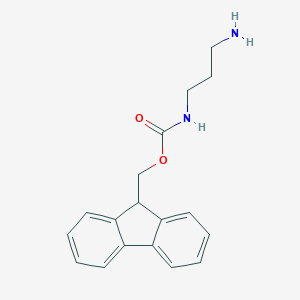
Fmoc-Tyr(Malonyl-Di-Otbu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its unique protective groups, which help in the selective deprotection of functional groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a malonyl group, and two tert-butyl (Otbu) groups.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Tyr(Malonyl-Di-Otbu)-OH is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. Its protective groups allow for selective deprotection, facilitating the stepwise assembly of peptides.
Biology
In biological research, this compound is used to synthesize
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Malonyl-Di-Otbu)-OH typically involves multiple steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a tert-butyl group to form tyrosine-Otbu.
Fmoc Protection: The amino group of tyrosine is protected using the Fmoc group, resulting in Fmoc-Tyr-Otbu.
Malonylation: The malonyl group is introduced to the protected tyrosine derivative, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are protected using tert-butyl and Fmoc groups.
Malonylation: The malonyl group is introduced using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(Malonyl-Di-Otbu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc, tert-butyl, and malonyl groups can be selectively removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of tert-butyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Deprotected Tyrosine Derivatives: Removal of protective groups yields tyrosine derivatives with free functional groups.
Substituted Tyrosine Derivatives: Substitution reactions yield tyrosine derivatives with new functional groups replacing the malonyl group.
Propiedades
IUPAC Name |
(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLNORFSWIPLG-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
